molecular formula C21H23ClN2OS B2870038 N-[3-(tert-butyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine CAS No. 866010-04-0

N-[3-(tert-butyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine

Cat. No.: B2870038
CAS No.: 866010-04-0
M. Wt: 386.94
InChI Key: XFPJZUGVUXVDNL-ATJXCDBQSA-N
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Description

N-[3-(tert-butyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is a useful research compound. Its molecular formula is C21H23ClN2OS and its molecular weight is 386.94. The purity is usually 95%.
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Scientific Research Applications

Excited-State Intramolecular Proton Transfer Applications

  • The compound's applications include excited-state intramolecular proton transfer (ESIPT). A study by Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole (TzTz) moieties, similar in structure to the compound , in ESIPT processes. These processes are integral in developing white organic light-emitting diodes (WOLEDs), with implications for advanced lighting and display technologies (Zhang et al., 2016).

Catalytic Applications

  • The compound may have relevance in catalytic processes. Jiménez-Rodríguez et al. (2005) discussed the catalytic potential of palladium complexes using similar tert-butylphenyl structures. These catalysts showed significant activity in the methoxycarbonylation of activated aryl chlorides, a reaction crucial in organic synthesis and industrial applications (Jiménez-Rodríguez et al., 2005).

Stroke Treatment Applications

  • The compound's structure suggests potential in stroke treatment. Marco-Contelles (2020) reviewed advances in tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, highlighting the importance of molecules with tert-butyl and methoxyphenyl groups. These molecules exhibit potent thrombolytic activity, free radical scavenging, and neuroprotection, beneficial for stroke therapy (Marco-Contelles, 2020).

Ambient-Temperature Synthesis Applications

  • Research by Becerra et al. (2021) on ambient-temperature synthesis of similar N-pyrazolyl imine compounds indicates potential applications in simplified chemical synthesis. Such methods are valuable for efficient and environmentally friendly production of various organic compounds (Becerra et al., 2021).

Electrochemical Applications

  • A study by Hsiao and Hsueh (2015) on electrochemical properties of compounds with similar structural features, such as carbazole and methoxyphenyl, suggests potential applications in the development of electrochromic materials. These materials have significant implications in smart window technologies and electronic displays (Hsiao & Hsueh, 2015).

Properties

IUPAC Name

3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2OS/c1-21(2,3)24-19(16-7-11-18(25-4)12-8-16)14-26-20(24)23-13-15-5-9-17(22)10-6-15/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPJZUGVUXVDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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